(1-(Phenylsulfonyl)piperidin-3-yl)methanol

Descripción general

Descripción

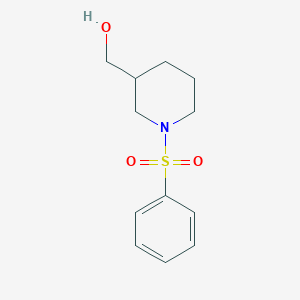

(1-(Phenylsulfonyl)piperidin-3-yl)methanol is an organic compound with the molecular formula C12H17NO3S It is a derivative of piperidine, a six-membered heterocyclic amine, and features a phenylsulfonyl group attached to the piperidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Phenylsulfonyl)piperidin-3-yl)methanol typically involves the reaction of piperidine derivatives with phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then subjected to reduction using a suitable reducing agent, such as sodium borohydride, to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

(1-(Phenylsulfonyl)piperidin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides. Substitution reactions result in the formation of various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antimicrobial Activity:

Research indicates that (1-(Phenylsulfonyl)piperidin-3-yl)methanol exhibits antimicrobial properties. The presence of the phenylsulfonyl group enhances its interaction with microbial targets, making it a candidate for developing new antimicrobial agents. Studies have shown that derivatives of piperidine compounds can inhibit bacterial growth effectively.

2. Enzyme Inhibition:

This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to interact with the aldo-keto reductase family 1 member C3 (AKR1C3), which plays a significant role in steroid metabolism. Inhibition of this enzyme can be beneficial in treating conditions such as endometriosis and polycystic ovary syndrome .

3. Neurological Disorders:

The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders. Research indicates that compounds with similar structures can influence dopamine and serotonin pathways, which are critical in managing conditions like depression and anxiety .

Pharmacological Studies

Pharmacological investigations have revealed that this compound can engage in various interactions at the molecular level:

- Mechanism of Action: The compound may form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity. Its piperidine core allows for π-π stacking interactions with aromatic residues, enhancing binding affinity.

- Case Studies: Various studies have documented the efficacy of this compound in preclinical models, demonstrating significant improvements in symptoms associated with metabolic and inflammatory disorders .

Material Science Applications

In addition to its medicinal applications, this compound is being explored for its potential use in material science:

1. Organic Semiconductors:

The electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to participate in charge transfer processes can enhance the performance of electronic devices.

2. Synthesis of Novel Materials:

Researchers are investigating the use of this compound as a building block for synthesizing new materials with tailored properties, particularly those aimed at improving energy efficiency in electronic applications .

Mecanismo De Acción

The mechanism of action of (1-(Phenylsulfonyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The piperidine ring may also interact with receptor sites, modulating their function and leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

(1-(Phenylsulfonyl)piperidine: Lacks the methanol group but shares the phenylsulfonyl-piperidine core structure.

(1-(Phenylsulfonyl)pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring.

(1-(Phenylsulfonyl)morpholine: Features a morpholine ring in place of the piperidine ring.

Uniqueness

(1-(Phenylsulfonyl)piperidin-3-yl)methanol is unique due to the presence of the methanol group, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Actividad Biológica

(1-(Phenylsulfonyl)piperidin-3-yl)methanol, with the CAS number 346691-49-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with a phenylsulfonyl group and a hydroxymethyl group. This unique structure contributes to its diverse biological activities.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, suggesting potential as an antimicrobial agent.

- Anticancer Properties : Preliminary studies indicate that it may inhibit the proliferation of cancer cells, making it a candidate for further investigation in oncology.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the phenylsulfonyl moiety may interact with specific biological targets such as enzymes or receptors involved in disease pathways. This interaction could lead to inhibition or modulation of these targets, contributing to its therapeutic effects.

Antimicrobial Studies

A study assessing the antimicrobial efficacy of this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.4 to 1.9 μg/mL for certain strains, indicating strong antimicrobial potential .

Anticancer Research

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For example, it exhibited notable effects against prostate cancer cells, comparable to established chemotherapeutics like doxorubicin . Further exploration into its selectivity and mechanism of action in cancer cells is warranted.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Contains a phenylsulfonyl group |

| 2-(4-Methoxyphenyl)-1H-indole | Anticancer | Lacks sulfonamide functionality |

| 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline | Antimicrobial | Different structural framework |

This table highlights the unique biological activities of this compound compared to similar compounds.

Propiedades

IUPAC Name |

[1-(benzenesulfonyl)piperidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c14-10-11-5-4-8-13(9-11)17(15,16)12-6-2-1-3-7-12/h1-3,6-7,11,14H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZOHIYXGVKFJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409361 | |

| Record name | [1-(benzenesulfonyl)piperidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346691-49-4 | |

| Record name | [1-(benzenesulfonyl)piperidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.